

# comparative toxicity assessment of Clioquinol derivatives

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## Compound Focus: Clioquinol

CAS No.: 130-26-7

Cat. No.: S523982

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## Key Toxicity and Biological Activity Findings

The table below summarizes the main findings from the search results regarding **Clioquinol**'s toxicity and the biological activity of its derivatives.

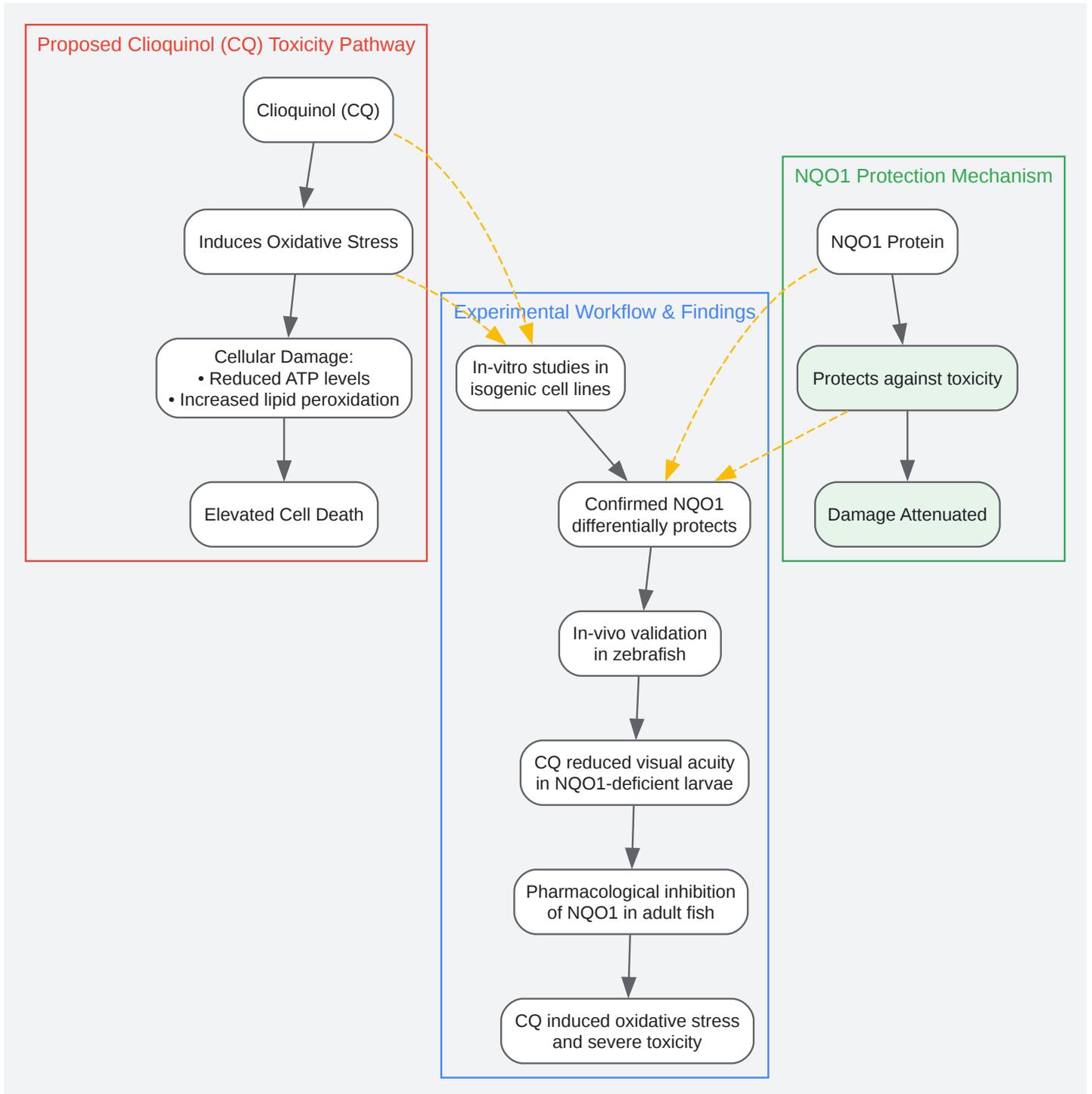
Compound Name	Key Finding / Activity	Context / Model	Reference
Clioquinol (CQ)	Associated with <b>Subacute Myelo-Optic Neuropathy (SMON)</b> ; toxicity linked to oxidative stress and genetic factors [1] [2].	Historical data, <i>in vitro</i> studies, zebrafish models [1] [2].	
Clioquinol	Toxicity mitigated by antioxidant protein <b>NQO1</b> ; higher SMON prevalence in populations with NQO1 polymorphism [1].	Isogenic cell lines, zebrafish models [1].	
Clioquinol Derivatives (1, 7)	<b>Potent antibacterial activity</b> against Methicillin-resistant <i>Staphylococcus aureus</i> (MRSA); reported as <b>non-cytotoxic</b> to human fibroblast cell line [3].	<i>In vitro</i> antimicrobial and cytotoxicity assays [3].	

Compound Name	Key Finding / Activity	Context / Model	Reference
Clioquinol	Successfully incorporated into a <b>lipid-based nanocarrier</b> , enhancing its antifungal activity with no reported toxicity from the formulation itself [4] [5].	<i>In vitro</i> antifungal studies [4] [5].	
Amphetamine-like CQ Derivatives (6-9)	Act as <b>iron chelating agents</b> with radical scavenging activity; proposed as candidates for treating diseases involving iron-induced dopaminergic neuron damage [6].	<i>In vitro</i> biophysical and biochemical assays [6].	

## Detailed Experimental Insights

For the key findings above, here is a deeper look at the experimental protocols and proposed mechanisms.

- **Toxicity Mechanism of Clioquinol (NQO1 Pathway):** Research indicates that the antioxidant protein **NQO1** potently protects against **Clioquinol** toxicity. CQ induces oxidative stress, reducing cellular ATP levels, increasing lipid peroxidation, and elevating cell death. This effect was attenuated by antioxidants and was more severe in models with deficient NQO1 activity [1]. The following diagram illustrates this pathway and the experimental workflow used to validate it.



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- **Experimental Protocol for NQO1 Protection:**

- **Cell Culture:** Studies used isogenic human cell lines (e.g., HEK293) with differing levels of NQO1 expression [1].
  - **Toxicity Assays:** Cells were treated with CQ, and toxicity was measured through **colony formation assays**, cellular **ATP level detection**, and markers of **lipid peroxidation** [1].
  - **Antioxidant Testing:** The role of oxidative stress was confirmed by co-treating cells with antioxidants and observing the attenuation of CQ-induced damage [1].
  - **In Vivo Validation:** Zebrafish models were used. Visual acuity was tested in larvae (which do not express NQO1) and adult fish (which do) after CQ exposure. Furthermore, adult fish were treated with an NQO1 inhibitor prior to CQ exposure to observe the onset of toxicity [1].
- **Experimental Protocol for Non-Cytotoxic Derivatives:**
    - **Cytotoxicity Screening:** The most active antibacterial derivatives (Compounds **1** and **7**) were evaluated for cytotoxicity against a **BJ human fibroblast** normal cell line [3].
    - **Hemolytic Assay:** The compounds were also tested for **hemolytic activity** on red blood cells and were found to cause no significant hemolysis, indicating selectivity for bacterial cells [3].

## How to Proceed with a Deeper Comparison

To build a complete comparative toxicity guide, you may need to consult specialized databases and literature.

Here are suggestions for your next steps:

- **Search Toxicology Databases:** Look into dedicated toxicology databases such as the **EPA's ToxCast**, **Comparative Toxicogenomics Database (CTD)**, or **DrugBank**, which may contain standardized toxicity screening data for these compounds.
- **Conduct a Focused Literature Review:** Perform a deeper literature search on platforms like **PubMed** or **Scifinder** using specific search terms related to "toxicokinetics," "acute toxicity," "chronic toxicity," or "genotoxicity" combined with the names of specific **Clioquinol** derivatives you are interested in.
- **Prioritize Mechanism of Action:** When comparing derivatives, consider their primary mechanism of action (e.g., metal chelation, topoisomerase inhibition) as this is a major determinant of their toxicity profile.

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## References

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